molecular formula C6H11N3O B13545451 1-(1h-Imidazol-2-yl)-2-(methylamino)ethan-1-ol

1-(1h-Imidazol-2-yl)-2-(methylamino)ethan-1-ol

Katalognummer: B13545451
Molekulargewicht: 141.17 g/mol
InChI-Schlüssel: UBXPQAILSFQTCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1h-Imidazol-2-yl)-2-(methylamino)ethan-1-ol is a chemical compound that contains an imidazole ring and an ethanol group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes .

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Types of Reactions

1-(1h-Imidazol-2-yl)-2-(methylamino)ethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while substitution reactions can produce a wide range of imidazole derivatives .

Wissenschaftliche Forschungsanwendungen

1-(1h-Imidazol-2-yl)-2-(methylamino)ethan-1-ol has numerous applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(1h-Imidazol-2-yl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to active sites of enzymes, inhibiting their activity or modulating their function. The compound may also interact with cellular pathways, affecting various biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(1h-Imidazol-2-yl)-2-(methylamino)ethan-1-ol is unique due to the presence of both the imidazole ring and the methylamino group, which confer distinct chemical and biological properties. This combination allows the compound to participate in a wide range of reactions and applications, making it a valuable tool in research and industry .

Eigenschaften

Molekularformel

C6H11N3O

Molekulargewicht

141.17 g/mol

IUPAC-Name

1-(1H-imidazol-2-yl)-2-(methylamino)ethanol

InChI

InChI=1S/C6H11N3O/c1-7-4-5(10)6-8-2-3-9-6/h2-3,5,7,10H,4H2,1H3,(H,8,9)

InChI-Schlüssel

UBXPQAILSFQTCM-UHFFFAOYSA-N

Kanonische SMILES

CNCC(C1=NC=CN1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.